molecular formula C12H11ClFN3 B11859702 6-(4-Fluorophenyl)picolinimidamide hydrochloride CAS No. 115193-80-1

6-(4-Fluorophenyl)picolinimidamide hydrochloride

Cat. No.: B11859702
CAS No.: 115193-80-1
M. Wt: 251.69 g/mol
InChI Key: RSUIIAHUVJUQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-fluoroaniline with picolinic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

6-(4-Fluorophenyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)picolinimidamide hydrochloride
  • 6-(4-Bromophenyl)picolinimidamide hydrochloride
  • 6-(4-Methylphenyl)picolinimidamide hydrochloride

Uniqueness

6-(4-Fluorophenyl)picolinimidamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.

Properties

CAS No.

115193-80-1

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

RSUIIAHUVJUQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.